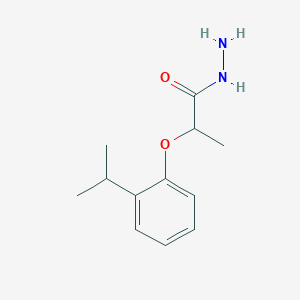

2-(2-Isopropylphenoxy)propanohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(2-Isopropylphenoxy)propanohydrazide” is a chemical compound with the molecular formula C12H18N2O2 . It is not intended for human or veterinary use and is used for research purposes only.

Molecular Structure Analysis

The molecule contains a total of 34 bonds, including 16 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 N hydrazine, and 1 aromatic ether .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 222.28 g/mol . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Antioxidant Potential

2,6-Diisopropylphenol, a compound related to 2-(2-Isopropylphenoxy)propanohydrazide, has been shown to exhibit significant antioxidant activity. It acts as an antioxidant by reacting with free radicals to form a phenoxyl radical, a property common to phenol-based free radical scavengers. This activity resembles that of the endogenous antioxidant alpha-tocopherol (vitamin E) (Murphy et al., 1992).

Synthesis and Selectivity Engineering

The synthesis of propofol (2,6-diisopropylphenol), which is structurally similar to this compound, involves the isopropylation of phenol over an acid catalyst. The process's selectivity depends on various parameters such as the alkylating agent, type of catalyst, and temperature. This synthesis is an example of intricate reaction kinetics and mechanism in pharmaceutical chemistry (Yadav & Salgaonkar, 2005).

Radical Scavenging and Antioxidant Activities

In vitro studies have demonstrated that propofol exhibits multiple antioxidant activities, including radical scavenging and preventing lipid peroxidation. These activities have been compared to standard antioxidants such as BHA, BHT, and alpha-tocopherol, with propofol showing more effective capacity (Gülçin et al., 2005).

Microsolvation Studies

Research into the microsolvation of propofol has provided detailed information on its molecular structure and interactions with water. This study is relevant for understanding the behavior of similar compounds, like this compound, in biological environments (Léon et al., 2012).

Effects on Cancer Development and Chemotherapy

Propofol has been shown to influence cancer development and chemotherapy. It regulates miRNAs and lncRNAs, serving as a regulator of different signaling pathways. Such insights can be significant for understanding the broader applications of related compounds in cancer research (Jiang et al., 2018).

Alkylation Reactions in Supercritical Water

The alkylation of phenol and dealkylation of alkylphenol in supercritical water provide insights into the reaction dynamics of similar compounds. This study demonstrates the control of reaction rates through temperature and density manipulation, relevant for the synthesis of complex molecules like this compound (Sato et al., 2004).

Clinical Pharmacology and Neuroprotective Properties

Research into the clinical pharmacology of propofol, a compound structurally related to this compound, reveals neuroprotective properties, including modulation of various receptors and anti-inflammatory activities. These findings have implications for the potential neurological applications of related compounds (Kotani et al., 2008).

Modulation of GABAA Receptors

Propofol's effects on GABAA receptor activation and desensitization provide insights into the neuropharmacological properties of related compounds like this compound. This research contributes to understanding the modulation of inhibitory synaptic transmission (Orser et al., 1994).

Electrochemical Quantification

The development of electrochemical methods for quantifying propofol suggests potential analytical applications for similar compounds. These methods are crucial for monitoring and controlling the dosage in medical and research settings (Langmaier et al., 2011).

Synthesis and Anticancer Drug Development

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide demonstrates the potential of derivatives of this compound in developing anticancer drugs. The molecular docking analysis targeting the VEGFr receptor is particularly relevant for anticancer research (Sharma et al., 2018).

Immunomodulative Properties of Related Polymers

Research on the cytotoxicity and immunomodulative properties of poly(2-isopropenyl-2-oxazoline) shows the potential of related compounds for biomedical applications, including drug delivery systems and gene delivery (Kroneková et al., 2016).

Allergic Reactions to Isopropyl Alcohol

Although not directly related to this compound, studies on the allergenic properties of isopropyl alcohol provide insights into the potential allergenic reactions of similar compounds (García‐Gavín et al., 2011).

Antioxidative Effects in Surgery Patients

Studies on the antioxidative effects of propofol in surgery patients suggest the potential of similar compounds for reducing oxidative stress in clinical settings (Khoshraftar et al., 2014).

Wirkmechanismus

The mechanism of action of “2-(2-Isopropylphenoxy)propanohydrazide” is not specified in the available sources. It’s important to note that the mechanism of action for a compound can depend on its intended use, which in this case is for research purposes only.

Eigenschaften

IUPAC Name |

2-(2-propan-2-ylphenoxy)propanehydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-8(2)10-6-4-5-7-11(10)16-9(3)12(15)14-13/h4-9H,13H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNROMPJDAZOFSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC(C)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396163 |

Source

|

| Record name | 2-(2-isopropylphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669737-46-6 |

Source

|

| Record name | 2-(2-isopropylphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275369.png)

![4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275373.png)

![1-{2-[(Benzoyloxy)imino]cyclohexyl}-2,4-dinitrobenzene](/img/structure/B1275375.png)

![4-allyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275376.png)